molecular formula C23H29N3O7S B2978207 N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-06-6

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2978207
CAS No.: 872881-06-6
M. Wt: 491.56
InChI Key: CWSPKSZUZFMTBM-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a high-purity, synthetic oxalamide derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of novel analgesic and anti-inflammatory agents. Its molecular structure incorporates two key pharmacophores: a 3,4-dimethoxyphenethylamine moiety and a (phenylsulfonyl)-1,3-oxazinan-2-yl)methyl group, linked by an oxalamide bridge. The 3,4-dimethoxyphenethylamine group is a well-known structural feature in bioactive compounds that can interact with various neurological targets . Concurrently, the 1,3-oxazinan-2-yl core, especially when modified with a phenylsulfonyl group, is a scaffold present in compounds studied for their inhibitory activity against key enzymes, as seen in related Bruton's tyrosine kinase (BTK) inhibitors . The integration of these features suggests potential for targeting pathways involved in pain signaling. Research into structurally related oxalamide compounds has shown their relevance in developing therapies for chronic pain, neuropathic pain, and inflammatory pain conditions . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy profiling to advance its potential applications.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-19-10-9-17(15-20(19)32-2)11-12-24-22(27)23(28)25-16-21-26(13-6-14-33-21)34(29,30)18-7-4-3-5-8-18/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPKSZUZFMTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The phenylsulfonyl group is introduced through a sulfonylation reaction, and the oxazinan-2-ylmethyl group is added via a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Oxalamide Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications/Findings Reference
Target Compound (CAS 872881-06-6) 3,4-Dimethoxyphenethyl; 3-(Phenylsulfonyl)-1,3-oxazinan-2-yl-methyl 491.6 Structural uniqueness with sulfonylated oxazinan; potential pharmacological activity implied
N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (76) 4-Chlorophenyl; 3,4-Dimethoxyphenethyl 362.9 Synthesized in 67% yield; cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) 2,4-Dimethoxybenzyl; Pyridin-2-yl-ethyl Not reported High-potency umami flavor agonist; rapid plasma clearance in rats
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)oxalamide (3) 4-Methoxyphenyl; 4-Sulfamoylphenyl Not reported Synthesized in 73% yield; sulfamoyl group enhances polarity
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine; Pyrazolyl Not reported Demonstrates neuropharmacological targeting (e.g., serotonin/dopamine receptors)

Key Observations :

  • Substituent Effects : The target compound’s phenylsulfonyl-oxazinan group distinguishes it from analogues with simpler aromatic or heterocyclic substituents (e.g., pyridyl in S336 or chlorophenyl in compound 76). This moiety likely enhances metabolic stability and target affinity due to sulfonyl’s electron-withdrawing effects .
  • Dimethoxy Positioning : The 3,4-dimethoxy configuration in the target compound contrasts with 2,4-dimethoxy in S336, which may alter receptor binding kinetics due to steric and electronic differences .

Physicochemical Inferences:

  • Solubility : The phenylsulfonyl group in the target compound may reduce water solubility compared to sulfamoyl (compound 3) or pyridyl (S336) analogues .
  • Stability : Sulfonylation confers resistance to hydrolysis relative to ester-containing oxalamides .

Pharmacokinetics:

  • S336 and related oxalamides exhibit rapid plasma clearance in rats, with poor oral bioavailability (~10–20%) due to first-pass metabolism . The target compound’s bulkier structure may prolong half-life but exacerbate bioavailability challenges .

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a complex structure that includes a phenethyl group, oxazinan ring, and an oxalamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxazinan ring and subsequent modifications to introduce the desired functional groups.

Synthetic Pathway Overview

  • Formation of Oxazinan Ring : The initial step involves the cyclization of appropriate precursors to form the 1,3-oxazinan-2-one structure.
  • Introduction of Phenylsulfonyl Group : This is achieved through electrophilic substitution or coupling reactions.
  • Final Modifications : The oxalamide linkage is introduced via amide coupling reactions with suitable carboxylic acids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds against various human cancer cell lines, including:

CompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5cMCF-752.8G2/M phase arrest
5gA2780/RCIS10.0Induces apoptosis

The results indicated that these compounds exhibited significant antiproliferative activity, particularly through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

The primary mechanisms through which this compound exerts its biological effects include:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which are essential for cell division.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits a range of biological activities beyond anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.

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